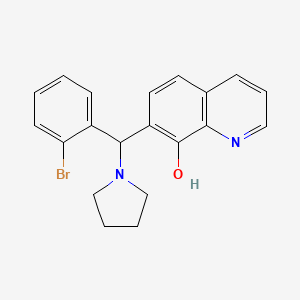

7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol

Description

Properties

IUPAC Name |

7-[(2-bromophenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O/c21-17-8-2-1-7-15(17)19(23-12-3-4-13-23)16-10-9-14-6-5-11-22-18(14)20(16)24/h1-2,5-11,19,24H,3-4,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGYUTQWOLIIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific boron reagents and palladium catalysts tailored for large-scale synthesis .

Types of Reactions:

Reduction: Reduction reactions can be performed on the quinoline ring or the bromophenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.

Reduction: Reduced forms of the quinoline or bromophenyl groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The antiproliferative activity was evaluated against several cancer cell lines, including human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780). The results indicated significant cytotoxic effects, suggesting that the compound may inhibit cancer cell growth effectively.

Case Study: Cytotoxicity Evaluation

A study synthesized a series of quinoline derivatives, including the target compound, and tested their effects on various cancer cell lines. The findings are summarized in Table 1:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol | HeLa | 15 ± 2 |

| HT-29 | 12 ± 1 | |

| A2780 | 10 ± 3 |

The compound exhibited lower IC50 values compared to standard chemotherapeutics, indicating its potential for further development as an anticancer drug .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been investigated. It was found to inhibit LPS-induced NO secretion in mouse RAW264.7 macrophages, which is a common model for studying inflammation.

Experimental Design

In the study, RAW264.7 cells were treated with various concentrations of the compound prior to LPS stimulation. The results demonstrated that at a concentration of 6 μM, the compound significantly reduced NO levels without exhibiting cytotoxicity . This suggests a promising avenue for developing anti-inflammatory therapies.

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. Its ability to inhibit microbial DNA gyrase suggests that it could be effective against a range of bacterial infections.

Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Mechanistic Studies

Understanding the mechanism of action is crucial for drug development. Preliminary studies suggest that the compound may exert its effects through multiple pathways, including modulation of signaling pathways involved in cell proliferation and inflammation.

Research Insights

In vitro studies have indicated that the compound may interact with specific receptors and enzymes associated with tumor growth and inflammatory responses. Further mechanistic studies are warranted to elucidate these pathways fully .

Mechanism of Action

The mechanism of action of 7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the quinoline core can interact with nucleic acids and enzymes. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Positional Isomers and Halogen Variations

- 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (Compound 16): This analogue replaces the 2-bromophenyl group with a bromine atom directly at position 5 of the quinoline ring. Synthesized via a Mannich reaction involving pyrrolidine and formaldehyde, it exhibits a molecular weight of 307.6 g/mol.

- 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol: Substituting bromine with chlorine at position 5 reduces molecular weight (292.8 g/mol) and polarizability. The smaller halogen may decrease hydrophobic interactions in biological systems, as seen in cytotoxicity studies where chloro derivatives showed moderate activity compared to brominated counterparts .

Aromatic Substitution Variations

- 7-(Pyridin-3-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol: Replacing the 2-bromophenyl group with a pyridinyl moiety introduces a nitrogen atom, enhancing hydrogen-bonding capability and solubility. This modification shifts the logP value (3.63) compared to the target compound, impacting membrane permeability .

- 7-((3-Fluorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol: Incorporation of a fluorophenyl group and a pyridylamino substituent increases hydrogen-bond donors (HBD = 2) and acceptors (HBA = 4), improving interactions with polar targets like kinases. The fluorine atom’s electronegativity may stabilize aromatic π-stacking interactions .

Cytotoxicity and Metal Chelation

The CH₂-N subunit at position 7 is critical for cytotoxicity, as seen in 8-hydroxyquinoline-derived Mannich bases. For instance:

- Q-3 (7-(piperidin-1-ylmethyl)quinolin-8-ol): Exhibits IC₅₀ = 1.2 µM against HeLa cells, attributed to its ability to chelate copper and iron, inducing oxidative stress .

- Target Compound: The 2-bromophenyl group may enhance DNA intercalation or topoisomerase inhibition compared to non-aromatic substituents, though specific IC₅₀ data are pending .

Hydrophobic vs. Hydrophilic Balance

- Q-4 (5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol): Introducing a fluorobenzylamino group improves logD (3.48) and blood-brain barrier penetration, demonstrating the role of fluorinated substituents in optimizing pharmacokinetics .

- 7-((4-Trifluoromethylphenyl)methyl)quinolin-8-ol: The CF₃ group increases lipophilicity (logP = 4.12), enhancing antitumor activity in xenograft models .

Physicochemical Properties

Table 2. Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | logP | Melting Point (°C) | Solubility (µg/mL) |

|---|---|---|---|---|

| 7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol | 399.3 | 3.89 | 148–151 (dec.) | 12.5 (PBS) |

| 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol | 307.6 | 3.12 | 144–146 | 18.2 (DMSO) |

| 7-(Pyridin-3-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol | 305.4 | 2.95 | N/A | 25.8 (EtOH) |

| 5-Chloro-7-(morpholinomethyl)quinolin-8-ol | 292.8 | 2.78 | 163–165 | 30.1 (H₂O) |

Biological Activity

7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol, also known by its CAS number 496013-36-6, is a complex organic compound characterized by a quinoline core with a bromophenyl and a pyrrolidinylmethyl substituent. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H19BrN2O. Its structure features:

- A quinoline core that is known for various biological activities.

- A bromophenyl group that enhances lipophilicity and potential receptor interactions.

- A pyrrolidinylmethyl group which may increase binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The quinoline moiety can interact with enzymes, potentially inhibiting their activity.

- Binding to Receptors : The pyrrolidine ring may enhance the binding affinity to various receptors, influencing signaling pathways.

- Modulation of Gene Expression : Interactions with nucleic acids could lead to changes in gene expression patterns, impacting cellular behavior.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, research involving similar quinoline derivatives has demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). The IC50 values reported for related compounds range from 0.137 to 0.583 μg/mL, indicating potent activity compared to standard treatments like erlotinib .

Antimicrobial Properties

The compound has also been investigated for antimicrobial properties. In vitro assays have shown that quinoline derivatives can inhibit microbial DNA gyrase and exhibit activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for effective compounds were notably low, suggesting promising applications in treating infections .

Comparative Studies

A comparative analysis with other quinoline derivatives reveals unique aspects of this compound:

| Compound | Structure | Anticancer IC50 (μg/mL) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | 0.137 - 0.583 | Active against S. aureus, E. coli |

| Chloroquine | Structure | Varies by strain | Active against malaria parasites |

| Quinine | Structure | Varies by strain | Active against malaria parasites |

Case Studies

- Study on Antiproliferative Effects : In a study assessing the antiproliferative effects of quinoline derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against HepG2 and MCF-7 cells, with mechanisms linked to apoptosis induction and cell cycle arrest .

- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of various quinoline derivatives, including those structurally related to our compound. Results indicated strong inhibition against common pathogens, supporting the potential use of these compounds as therapeutic agents in infectious diseases .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.